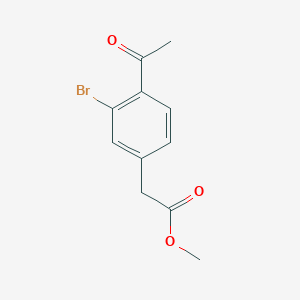
Methyl 2-(4-acetyl-3-bromophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-acetyl-3-bromophenyl)acetate: is an organic compound with the chemical formula C11H11BrO3 . It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and an acetyl group on the aromatic ring. This compound is a colorless to light yellow liquid with a distinctive odor.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Phenylacetic Acid: The synthesis begins with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This is typically achieved by reacting phenylacetic acid with bromine in the presence of a catalyst.
Esterification: The 4-bromophenylacetic acid is then esterified with methanol in the presence of sulfuric acid to form methyl 2-(4-bromophenyl)acetate.
Acetylation: Finally, the methyl 2-(4-bromophenyl)acetate is acetylated using acetic anhydride to yield methyl 2-(4-acetyl-3-bromophenyl)acetate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-(4-acetyl-3-bromophenyl)acetate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding methyl 2-(4-acetylphenyl)acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used under basic conditions.
Major Products Formed:
Oxidation: 4-acetyl-3-bromobenzoic acid.
Reduction: Methyl 2-(4-acetylphenyl)acetate.
Substitution: Methyl 2-(4-acetyl-3-hydroxyphenyl)acetate or methyl 2-(4-acetyl-3-aminophenyl)acetate.
科学研究应用
Chemistry: Methyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on cellular processes. It serves as a model compound for investigating the metabolism and toxicity of brominated phenylacetic acid derivatives.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also utilized in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of methyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group on the aromatic ring play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular macromolecules, affecting various biochemical pathways .
相似化合物的比较
Methyl 2-(4-bromophenyl)acetate: This compound lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(3-bromophenyl)acetate: The bromine atom is positioned differently on the aromatic ring, leading to variations in reactivity and biological activity.
Uniqueness: Methyl 2-(4-acetyl-3-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetyl group on the aromatic ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structural features also contribute to its potential therapeutic applications and industrial uses.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
methyl 2-(4-acetyl-3-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI 键 |
DCXKLOSMFKLOFG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















